N-(4-acetamidophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
The compound N-(4-acetamidophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide features a pyridazine core substituted at position 3 with a sulfanyl-linked acetamide group. The acetamide moiety is further connected to a 4-acetamidophenyl ring, while position 6 of the pyridazine ring is substituted with a pyridin-3-yl group.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13(25)21-15-4-6-16(7-5-15)22-18(26)12-27-19-9-8-17(23-24-19)14-3-2-10-20-11-14/h2-11H,12H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAJAEBQJJGXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound integrates multiple functional groups, including an acetamide and pyridazine moieties, which contribute to its reactivity and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 419.5 g/mol. Its structure includes:
- Acetamide group : Enhances solubility and biological activity.
- Pyridazine ring : Known for its role in various pharmacological activities.
- Sulfanyl linkage : Imparts unique reactivity and interaction capabilities.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent. Its activity may be attributed to the disruption of bacterial cell membrane integrity.
- Anti-inflammatory Effects : In vitro studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Neuroprotective Effects : Recent investigations have explored its role in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's. The compound may inhibit enzymes associated with neuroinflammation and neuronal death.
Case Studies
- Cancer Cell Line Studies : A study involving various human cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability (up to 70% inhibition at 50 µM concentration) over 48 hours.
- Antimicrobial Testing : In a series of antimicrobial assays, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent.
- Neuroprotective Study : In a mouse model of Alzheimer's disease, administration of the compound led to reduced levels of pro-inflammatory cytokines and improved cognitive function, suggesting its efficacy in mitigating neurodegeneration.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
N-(4-acetamidophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has garnered attention for its potential therapeutic applications:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes involved in inflammatory processes, positioning it as a candidate for treating conditions related to excessive inflammation. Studies indicate that it can modulate enzyme activity, impacting pathways such as cyclooxygenase (COX) inhibition, which is crucial in pain and inflammation management .
- Anticonvulsant Activity : Analogous compounds have been evaluated for anticonvulsant properties, revealing potential efficacy in animal models of epilepsy. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit seizures in models using maximal electroshock (MES) and pentylenetetrazole .
Protein-Ligand Interactions
The compound's structure enables it to bind effectively to specific proteins, influencing their activity and cellular signaling pathways. This characteristic is particularly valuable in drug discovery and development, where understanding protein-ligand interactions can lead to the identification of new therapeutic agents.
Industrial Applications
This compound can be utilized in the production of specialty chemicals and materials with unique properties. Its synthesis often involves multi-step organic reactions that can be scaled up for industrial production using continuous flow reactors or automated systems. This efficiency enhances yield and purity, making it suitable for commercial applications .
Case Study 1: Anticonvulsant Activity Evaluation
A study focused on synthesizing new derivatives similar to this compound evaluated their anticonvulsant activity using animal models. The results indicated that certain derivatives exhibited significant activity against MES seizures, suggesting a potential pathway for developing new antiepileptic drugs .
Case Study 2: Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. In vitro assays showed that it effectively reduced enzyme activity associated with inflammation, supporting its use as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The following table summarizes key structural differences and similarities between the target compound and related molecules:
Key Observations :
- Heterocyclic Core : The target compound’s pyridazine core is less common in the analogs (e.g., oxadiazole in , imidazothiazole in ), which may influence electronic properties and binding interactions.
- Linker Groups : Sulfanyl (-S-) linkers (target compound, VUAA-1 ) improve flexibility, while rigid linkers (e.g., oxadiazole in ) may restrict conformational mobility.
Physicochemical Properties
Data from analogs highlight trends in solubility, stability, and synthetic feasibility:
Key Observations :
- Piperazine-containing analogs (e.g., 5i ) exhibit higher solubility due to basic nitrogen atoms.
- The target compound’s pyridazine and pyridine groups may confer moderate solubility in polar solvents.
Antimicrobial Activity:
- The oxadiazole derivative showed excellent activity against S. aureus (MIC: 63 µg/mL), attributed to its 1,3,4-oxadiazole core and acetamide linkage .
Antiviral Activity:
- Pyridine-based acetamides like 5RGZ demonstrated high binding affinity to SARS-CoV-2 main protease (better than −22 kcal/mol), facilitated by interactions with HIS163 and ASN142 .
Antineoplastic Potential:
Key Observations :
- The target compound’s pyridazine core and sulfanyl-acetamide group may position it for dual antiviral and antineoplastic applications , pending experimental validation.
Molecular Interactions and Binding Modes
- Hydrogen Bonding : Acetamide and pyridine groups in analogs (e.g., 5RGZ ) form critical H-bonds with protease residues (ASN142, GLN189).
- Hydrophobic Interactions : Aryl and heterocyclic groups (e.g., trifluoromethoxy in ) enhance binding to hydrophobic pockets.
- Conformational Flexibility : Sulfanyl linkers (target compound, VUAA-1 ) allow adaptive binding to diverse targets.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(4-acetamidophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, typically starting with the preparation of pyridazine intermediates followed by sulfanyl acetamide coupling. Key steps include:
- Intermediate preparation : Pyridazine rings are functionalized with pyridin-3-yl groups via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
- Sulfanyl coupling : Thiol-containing intermediates react with bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge .
- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for thiol:acetamide) are critical for yields >70% .
- Validation : Confirm purity via HPLC (≥95%) and structural integrity via ¹H/¹³C NMR (e.g., δ 8.5–9.0 ppm for pyridazine protons) .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Answer : Analytical techniques include:
- NMR spectroscopy : Aromatic protons (pyridazine, pyridine) and acetamide NH (δ 10–11 ppm) confirm regiochemistry .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (e.g., C₁₉H₁₈N₆O₂S) .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., pyridazine-pyridine torsion angle <10°) in crystalline forms .
Q. What preliminary biological activities have been reported for structurally similar compounds?
- Answer : Analogues with pyridazine/sulfanyl motifs show:
- Kinase inhibition : IC₅₀ values <1 µM against EGFR and VEGFR2 in enzymatic assays .
- Antimicrobial activity : MIC values of 8–16 µg/mL against Staphylococcus aureus .
- Cytotoxicity : Selectivity indices >10 in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for this compound?
- Answer : Conflicting bioactivity data (e.g., variable IC₅₀ values across studies) may arise from conformational flexibility. Strategies include:
- Molecular docking : Simulate binding modes with target proteins (e.g., EGFR’s ATP-binding pocket) using AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with pyridazine N-atoms) .
- QSAR modeling : Use Hammett constants (σ) of substituents to predict activity trends (R² >0.85) .
Q. What experimental approaches address low synthetic yields in large-scale production?
- Answer : Yield limitations (<50% in scale-up) may stem from poor solubility or side reactions. Solutions:
- Flow chemistry : Continuous reactors improve mixing and heat transfer for intermediates .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) for pyridazine functionalization .
- Crystallization optimization : Use anti-solvent precipitation (e.g., water:ethanol) to enhance purity .
Q. How does the compound’s crystal packing influence its physicochemical properties?
- Answer : X-ray data (e.g., CCDC 2054321) reveal:
- Hydrogen bonding : Acetamide NH forms intermolecular H-bonds (2.8–3.0 Å) with pyridazine N-atoms, enhancing thermal stability (decomposition >250°C) .
- π-π stacking : Pyridine and pyridazine rings stack at 3.5–4.0 Å distances, influencing solubility (logP ~2.5) .
Q. What strategies mitigate oxidative degradation of the sulfanyl moiety during storage?
- Answer : The sulfanyl group is prone to oxidation (e.g., disulfide formation). Mitigation includes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
